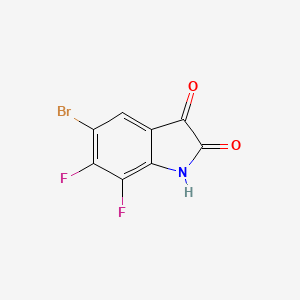

5-Bromo-6,7-difluoroindoline-2,3-dione

Description

Contextualization of Indoline-2,3-dione (Isatin) Scaffold in Organic and Medicinal Chemistry

Isatin (B1672199) (1H-indole-2,3-dione) is a naturally occurring bioactive compound found in certain plants and has also been identified as a metabolic derivative in humans. taylorfrancis.com This indole (B1671886) derivative possesses a distinctive structure featuring a fused benzene (B151609) and a pyrrolidine (B122466) ring containing two carbonyl groups at the 2 and 3 positions. nih.gov This arrangement imparts a rich chemical reactivity, making it a versatile building block in organic synthesis. taylorfrancis.com

The isatin scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. dergipark.org.trnih.gov Its derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and anticancer properties. dergipark.org.trresearchgate.net The synthetic versatility of isatin allows for modifications at various positions of its core structure, leading to a vast library of derivatives with diverse biological functions. dergipark.org.tr

Significance of Halogenation in Indoline-2,3-diones

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into the isatin scaffold is a critical strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent molecule. Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

For instance, the position and nature of the halogen substituent can dramatically alter the biological activity of isatin derivatives. Structure-activity relationship (SAR) studies have revealed that the insertion of a halogen at specific positions, such as C-5 or C-7 of the isatin ring, can be crucial for enhancing antibacterial or other biological activities. nih.gov Halogenated indoles serve as versatile building blocks for further chemical transformations, expanding the synthetic utility of the isatin core. nih.govresearchgate.net The use of environmentally friendly halogenation methods is also an area of active research. nih.govresearchgate.net

Unique Attributes and Research Focus on 5-Bromo-6,7-difluoroindoline-2,3-dione

This compound stands out due to its specific combination of halogen substituents. The presence of a bromine atom at the C-5 position and two fluorine atoms at the C-6 and C-7 positions creates a unique electronic environment on the aromatic ring. This distinct substitution pattern is expected to confer specific properties that differentiate it from other halogenated isatins.

Research on this particular compound is focused on exploring how this trifunctional halogenation impacts its chemical reactivity and potential as a precursor for more complex molecules. The interplay between the electron-withdrawing effects of the fluorine atoms and the steric and electronic influence of the bromine atom is of particular interest to synthetic chemists. While detailed biological activity studies on this compound are still emerging, its structural features suggest it could be a valuable intermediate in the synthesis of novel therapeutic agents.

Below is a data table summarizing the key chemical identifiers for this compound.

| Property | Value |

| IUPAC Name | 5-Bromo-6,7-difluoro-1H-indole-2,3-dione |

| CAS Number | 2167937-02-0 |

| Molecular Formula | C₈H₂BrF₂NO₂ |

| SMILES Code | O=C1NC2=C(C=C(Br)C(F)=C2F)C1=O bldpharm.com |

Further investigation into the synthesis and reactivity of this compound will undoubtedly open new avenues in the development of advanced materials and potential pharmaceutical candidates.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H2BrF2NO2 |

|---|---|

Molecular Weight |

262.01 g/mol |

IUPAC Name |

5-bromo-6,7-difluoro-1H-indole-2,3-dione |

InChI |

InChI=1S/C8H2BrF2NO2/c9-3-1-2-6(5(11)4(3)10)12-8(14)7(2)13/h1H,(H,12,13,14) |

InChI Key |

QEWWGKJXPHVAGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)F)F)NC(=O)C2=O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 5 Bromo 6,7 Difluoroindoline 2,3 Dione

Reactions at the Indoline (B122111) Nitrogen (N-1) Position

The nitrogen atom within the indoline-2,3-dione ring possesses an acidic proton that can be readily removed by a base. This deprotonation generates a nucleophilic anion, which serves as a versatile point for introducing a wide range of substituents, enabling the synthesis of diverse N-functionalized derivatives.

N-alkylation and N-acylation are fundamental transformations for modifying the isatin (B1672199) core. The reaction typically proceeds by treating the isatin substrate with a suitable base to form the corresponding anion, followed by the addition of an electrophilic alkylating or acylating agent. wikipedia.org Common bases include potassium carbonate, sodium hydride, or potassium fluoride (B91410) on alumina. researchgate.netresearchgate.net

A variety of alkylating agents, such as alkyl halides (e.g., ethyl bromoacetate, benzyl (B1604629) chloride) can be employed. researchgate.net These reactions are often performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724). researchgate.netresearchgate.net In some cases, phase-transfer catalysts like tetra-n-butylammonium bromide are used to facilitate the reaction. researchgate.net Similarly, N-arylation can be achieved through cross-coupling reactions, typically using palladium or copper catalysts. wikipedia.org

Table 1: Examples of N-Alkylation Conditions for Isatin Derivatives

| Isatin Derivative | Reagent | Base / Catalyst | Solvent | Conditions | Product |

| Isatin | Ethyl Bromoacetate | K₂CO₃ / TBAB | DMF | Room Temp, 48h | N-Carboxymethyl Isatin |

| 5-Bromoisatin (B120047) | Benzyl Chloride | NaH | DMF | - | N-Benzyl-5-bromoisatin |

| Isatin | Benzylic Halides | KF/Alumina | Acetonitrile | Reflux | N-Benzylated Isatins |

| 5-Chloroisatin | Haloalkanes | K₂CO₃ | DMF | Room Temp, 12h | N-Alkyl-5-chloroisatins |

Note: This data is based on reactions with isatin and its other halogenated derivatives as models for the reactivity of 5-Bromo-6,7-difluoroindoline-2,3-dione.

The N-alkylation and N-acylation methodologies serve as the foundation for synthesizing more complex N-substituted conjugates. By employing bifunctional linkers or elaborately functionalized alkylating/acylating agents, the isatin core can be tethered to other molecules of interest, such as other heterocyclic systems, peptides, or reporter molecules. This strategy is a key approach in medicinal chemistry for developing hybrid molecules with potentially enhanced or novel biological activities. For instance, isatin-ferrocene and fluoroquinolone-isatin conjugates have been synthesized and investigated for their biological properties, demonstrating the utility of N-functionalization in creating complex molecular architectures. researchgate.netnih.gov

Reactivity at the Ketone Carbonyls (C-2 and C-3)

The indoline-2,3-dione system contains two carbonyl groups with distinct reactivity. The C-3 ketone is significantly more electrophilic and reactive towards nucleophiles compared to the C-2 amide carbonyl, which is stabilized by resonance with the adjacent nitrogen atom. Consequently, a vast majority of derivatizations at the dicarbonyl system occur selectively at the C-3 position. nih.gov

The electrophilic C-3 carbonyl group readily undergoes condensation reactions with a variety of nitrogen-based nucleophiles. These reactions typically involve an initial nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond.

With Amines: Primary aromatic and aliphatic amines react with the C-3 ketone, usually in the presence of an acid catalyst like glacial acetic acid, to form C-3 imines, commonly known as Schiff bases. researchgate.netajpp.in

With Hydrazines: Substituted and unsubstituted hydrazines react to yield the corresponding C-3 hydrazones. mdpi.com This reaction is fundamental to the synthesis of many biologically active isatin derivatives.

With Hydroxylamines: The condensation with hydroxylamine (B1172632) hydrochloride results in the formation of isatin-3-oximes.

These condensation reactions are highly efficient and provide a straightforward route to a wide array of 3-substituted isatin derivatives.

The Knoevenagel condensation is a characteristic reaction of the isatin C-3 carbonyl, involving its reaction with active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org This reaction provides a powerful method for forming a new carbon-carbon double bond at the C-3 position.

The reaction is typically catalyzed by a mild base (e.g., piperidine) or an acid. researchgate.net The base facilitates the deprotonation of the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking the electrophilic C-3 carbonyl of the isatin ring. The resulting intermediate subsequently undergoes dehydration to yield the stable α,β-unsaturated product, a 3-ylideneindolin-2-one derivative. Commonly used active methylene compounds include malononitrile (B47326) and ethyl cyanoacetate. researchgate.net

Table 2: Examples of Knoevenagel Condensation with Isatin Derivatives

| Isatin Derivative | Active Methylene Compound | Catalyst / Medium | Product Type |

| Isatins | Malononitrile | Sulfonic acid functionalized silica (B1680970) / Water | 2-Oxoindolin-3-ylidene malononitrile |

| Isatins | Ethyl Cyanoacetate | Sulfonic acid functionalized silica / Water | 2-Oxoindolin-3-ylidene cyanoacetate |

| 5-Bromoisatin | Malononitrile | Basic catalyst | Dicyanomethylene intermediate |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine / Ethanol | Conjugated enone |

Note: This data is based on reactions with isatin and its other derivatives as models for the reactivity of this compound.

The dicarbonyl system of isatin can undergo both reduction and oxidation, leading to structurally distinct heterocyclic products.

Reductions: The selective reduction of the C-3 ketone is a common transformation. Using mild reducing agents like sodium borohydride, the C-3 carbonyl can be reduced to a hydroxyl group, yielding 3-hydroxy-2-oxindoles (dioxindoles). Further reduction can lead to the removal of the C-3 oxygen altogether, forming the corresponding oxindole (B195798). The specific product obtained often depends on the choice of reducing agent and the reaction conditions.

Oxidation: The isatin ring system can undergo oxidative cleavage. Treatment with oxidizing agents such as hydrogen peroxide or chromic acid results in a Baeyer–Villiger type oxidation and subsequent ring-opening of the five-membered ring between C-2 and C-3. wikipedia.orgnih.gov This reaction cleaves the amide bond and yields isatoic anhydride (B1165640) derivatives, which are valuable synthetic intermediates themselves. wikipedia.org

Transformations on the Aromatic Ring System

The aromatic portion of this compound possesses three distinct halogen substituents, each imparting unique reactivity. The reactivity of the C4 position, the only unsubstituted carbon on the aromatic ring, and the C5-Br, C6-F, and C7-F bonds are dictated by the powerful electron-withdrawing effects of the adjacent carbonyl groups.

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org For this compound, such reactions are challenging due to the severe deactivation of the aromatic ring. The two carbonyl groups of the isatin moiety strongly withdraw electron density via resonance and inductive effects, making the ring electron-poor and thus not very susceptible to attack by electrophiles. wikipedia.org

The sole remaining hydrogen atom at the C4 position is the only possible site for substitution. However, the cumulative electron-withdrawing effects of the C5-bromo, C6-fluoro, C7-fluoro substituents, and the dione (B5365651) system make this position highly unreactive. Consequently, forcing conditions, such as the use of strong Lewis acid catalysts and high temperatures, would be necessary to achieve reactions like further halogenation or nitration. organicchemistrytutor.combyjus.com These conditions may lead to low yields or decomposition of the starting material. While the general mechanisms for these reactions are well-established, specific examples involving this compound are not prominently documented in scientific literature, likely due to these synthetic difficulties. libretexts.orgwikipedia.org

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Product (at C4) | Predicted Reactivity |

| Nitration | HNO₃ / H₂SO₄ | 5-Bromo-6,7-difluoro-4-nitroindoline-2,3-dione | Very low / Requires harsh conditions |

| Bromination | Br₂ / FeBr₃ | 4,5-Dibromo-6,7-difluoroindoline-2,3-dione | Very low / Requires harsh conditions |

In contrast to its inertness toward electrophiles, the aromatic ring of this compound is activated for nucleophilic aromatic substitution (SNAr). libretexts.org The electron-deficient nature of the ring, caused by the dione system, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov

The fluorine atoms at the C6 and C7 positions are particularly susceptible to displacement by nucleophiles. In SNAr reactions, fluoride is often a better leaving group than other halogens because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom drawing electron density from the carbon. libretexts.org Both the C6 and C7 fluorine atoms are activated, being para and ortho, respectively, to the electron-withdrawing carbonyl groups. This allows for the substitution of one or both fluorine atoms by a variety of nucleophiles, providing a pathway to highly functionalized isatin derivatives. mdpi.com

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product (Monosubstitution) |

| Amine | Piperidine | 5-Bromo-7-fluoro-6-(piperidin-1-yl)indoline-2,3-dione |

| Alkoxide | Sodium Methoxide (NaOMe) | 5-Bromo-7-fluoro-6-methoxyindoline-2,3-dione |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-Bromo-7-fluoro-6-(phenylthio)indoline-2,3-dione |

| Hydroxide | Potassium Hydroxide (KOH) | 5-Bromo-7-fluoro-6-hydroxyindoline-2,3-dione |

The carbon-bromine bond at the C5 position is an ideal handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to form a new carbon-carbon bond between an organoboron compound and an organic halide, is a particularly powerful tool in this context. libretexts.orgyonedalabs.com

This reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C5 position of the isatin core. The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid (in the presence of a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The versatility of available boronic acids makes this a highly effective method for generating diverse molecular architectures. researchgate.net

Table 3: Exemplary Suzuki-Miyaura Cross-Coupling Reactions

| Boronic Acid | Catalyst | Base | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6,7-Difluoro-5-phenylindoline-2,3-dione |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 6,7-Difluoro-5-(4-methoxyphenyl)indoline-2,3-dione |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6,7-Difluoro-5-(thiophen-2-yl)indoline-2,3-dione |

| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 6,7-Difluoro-5-(pyridin-3-yl)indoline-2,3-dione |

Incorporation of this compound into Complex Heterocyclic Systems

The isatin scaffold is a renowned building block in heterocyclic synthesis due to the reactivity of its C3-keto group and, to a lesser extent, the C2-amide carbonyl. These functional groups allow this compound to be converted into a variety of more complex fused and spiro-heterocyclic systems.

A common strategy involves the condensation of the C3-ketone with binucleophilic reagents. For instance, reaction with o-phenylenediamine (B120857) leads to the formation of indolo[2,3-b]quinoxaline systems. Another important transformation is the 1,3-dipolar cycloaddition reaction. After N-alkylation of the isatin with a dipolarophile precursor (such as an allyl or propargyl group), reaction with a 1,3-dipole can generate complex spiro-heterocycles. This approach has been successfully applied to the related 5-bromoisatin. researchgate.net

Table 4: Synthesis of Complex Heterocycles

| Reagent | Reaction Type | Resulting Heterocyclic System |

| o-Phenylenediamine | Condensation | 7-Bromo-8,9-difluoroindolo[2,3-b]quinoxaline |

| Hydrazine | Condensation | 5-Bromo-6,7-difluoro-1,2-dihydro-3H-indol-3-one hydrazone |

| Malononitrile | Knoevenagel Condensation | 2-(5-Bromo-6,7-difluoro-2-oxoindolin-3-ylidene)malononitrile |

| Sarcosine / Allyl Bromide (multi-step) | 1,3-Dipolar Cycloaddition | Spiro[pyrrolidine-3,3'-indoline] derivative |

Spectroscopic and Structural Elucidation Methodologies for 5 Bromo 6,7 Difluoroindoline 2,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

For complex substituted aromatic systems like 5-Bromo-6,7-difluoroindoline-2,3-dione, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for unambiguous signal assignment.

Due to the limited availability of specific NMR data for this compound in the public domain, the spectral data for a closely related isomer, 6-bromo-5,7-difluoroindoline-2,3-dione , can be used for illustrative purposes to predict the expected spectral features. The fluorine atoms and the bromine atom will significantly influence the chemical shifts of the aromatic protons and carbons through their respective electronic effects and spin-spin couplings.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum is expected to show a signal for the N-H proton of the indoline (B122111) ring, typically in the downfield region. The aromatic region would display a single proton signal, which would likely appear as a multiplet due to coupling with the adjacent fluorine atoms.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will show distinct signals for the two carbonyl carbons (C2 and C3), which are expected to be in the range of 160-185 ppm. The aromatic carbons will also appear in the typical downfield region, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine, bromine, and carbonyl groups. Carbon-fluorine couplings will also be observable.

Interactive Data Table: Predicted NMR Data for a Bromo-difluoroindoline-2,3-dione Derivative

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~11.0 | Singlet | N-H |

| ¹H | ~7.5-8.0 | Multiplet | Aromatic C-H |

| ¹³C | ~180-185 | Singlet | C=O (C2/C3) |

| ¹³C | ~160-165 | Singlet | C=O (C2/C3) |

| ¹³C | ~140-155 | Doublet | Aromatic C-F |

| ¹³C | ~110-130 | Multiplet | Aromatic C |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₈H₂BrF₂NO₂, the expected monoisotopic mass can be precisely calculated.

The presence of bromine is readily identifiable in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. The fragmentation pattern observed in the MS/MS spectrum can help to confirm the connectivity of the atoms within the molecule. Common fragmentation pathways for isatin (B1672199) derivatives include the loss of CO and subsequent ring rearrangements.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₈H₂BrF₂NO₂ |

| Monoisotopic Mass | 260.9237 u |

| [M]⁺ (for ⁷⁹Br) | m/z 260.9 |

| [M+2]⁺ (for ⁸¹Br) | m/z 262.9 |

| Key Fragments | Loss of CO (m/z 232.9, 234.9) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would be due to the stretching vibrations of the N-H bond and the two carbonyl (C=O) groups of the dione (B5365651) moiety. The C-F and C-Br stretching vibrations, as well as the C=C stretching of the aromatic ring, will also be present, although they may be in the more complex fingerprint region of the spectrum.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium |

| C=O Stretch (Amide) | 1730-1750 | Strong |

| C=O Stretch (Ketone) | 1700-1720 | Strong |

| C=C Stretch (Aromatic) | 1550-1650 | Medium |

| C-F Stretch | 1000-1400 | Strong |

| C-Br Stretch | 500-600 | Medium |

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise molecular structure can be obtained, including bond lengths, bond angles, and intermolecular interactions.

In the solid state, molecules of this type are likely to be stabilized by intermolecular hydrogen bonding between the N-H group of one molecule and a carbonyl oxygen of a neighboring molecule. Other non-covalent interactions, such as π-π stacking of the aromatic rings and halogen bonding involving the bromine atom, may also play a significant role in the crystal packing.

Chromatographic Techniques for Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for isolating it from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for the analysis of organic molecules like this compound.

In HPLC, the compound is separated from impurities based on its differential partitioning between a stationary phase and a mobile phase. A UV detector is commonly used for detection, as the indoline-2,3-dione chromophore absorbs strongly in the UV region. The purity of the sample is determined by the relative area of the main peak in the chromatogram.

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This allows for the confirmation of the molecular weight of the compound corresponding to the main chromatographic peak, providing a high degree of confidence in its identity and purity. This technique is also invaluable for identifying and characterizing any minor impurities present in the sample. Commercial suppliers of this compound often provide HPLC and LC-MS data to certify the purity of their products. bldpharm.com

Interactive Data Table: Typical Chromatographic Conditions for Analysis

| Parameter | Typical Condition |

| HPLC Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (with formic acid) |

| Detection | UV at ~254 nm |

| LC-MS Ionization | Electrospray Ionization (ESI) |

Theoretical and Computational Chemistry Studies on 5 Bromo 6,7 Difluoroindoline 2,3 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules like 5-Bromo-6,7-difluoroindoline-2,3-dione. These calculations can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for predicting chemical behavior.

The electronic properties of the indoline-2,3-dione core are significantly influenced by the attached substituents. The bromine atom at the 5-position and the two fluorine atoms at the 6- and 7-positions are expected to have a profound effect on the electron distribution within the molecule due to their high electronegativity. This can be visualized through a Molecular Electrostatic Potential (MEP) map, which would likely show regions of negative potential around the electronegative halogen and oxygen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring, while the LUMO is expected to be centered on the electron-deficient dicarbonyl system. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | Relatively low | Indicates stability of the molecule and resistance to oxidation. |

| LUMO Energy | Low | Suggests a propensity to accept electrons, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Reflects a balance between stability and reactivity. |

| Dipole Moment | Significant | The presence of multiple electronegative atoms will create a notable dipole moment, influencing solubility and intermolecular interactions. |

Conformational Analysis and Molecular Mechanics

The three-dimensional structure of this compound is crucial for its biological activity, as it dictates how the molecule can interact with biological targets. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule.

The indoline-2,3-dione ring system is known to be relatively planar. researchgate.net X-ray crystallography studies of similar compounds, such as 5-bromo-1-ethylindoline-2,3-dione, have shown that the indoline (B122111) ring system is nearly planar. researchgate.net The introduction of fluorine atoms at the 6- and 7-positions is not expected to significantly distort this planarity. The major conformational flexibility in derivatives of this compound would arise from substituents at the N1 position. In the parent this compound, the primary conformational aspect to consider would be any minor puckering of the five-membered ring, though this is generally minimal.

Molecular mechanics calculations can be employed to rapidly assess the conformational preferences of the molecule. These methods use a classical force field to calculate the potential energy of different conformations. For a relatively rigid molecule like this compound, molecular mechanics can confirm the planarity of the ring system and provide optimized geometric parameters. The presence of multiple fluorine atoms can introduce specific intramolecular interactions, such as dipole-dipole interactions, which can influence the fine details of the molecular geometry. nih.gov

Reaction Mechanism Predictions for Synthetic Pathways

Theoretical chemistry can be used to predict the feasibility and mechanisms of synthetic routes to this compound. The synthesis of substituted indoline-2,3-diones often involves cyclization reactions. Computational methods can be used to model the transition states and reaction intermediates of these pathways, providing insights into the reaction kinetics and thermodynamics.

A plausible synthetic route could involve the Sandmeyer reaction starting from a suitably substituted aniline (B41778). Theoretical calculations could be used to model the key steps of this process, such as diazotization and subsequent cyclization, to predict the most likely reaction pathway and potential side products.

Furthermore, the reactivity of the final product in subsequent reactions, such as N-alkylation or reactions at the C3 carbonyl group, can be predicted. For instance, the calculated atomic charges and Fukui functions can identify the most nucleophilic and electrophilic sites in the molecule, guiding the choice of reagents for further derivatization. Studies on the synthesis of related 5-bromo-1H-indole-2,3-dione derivatives have explored reactions like 1,3-dipolar cycloadditions, and computational modeling could be used to predict the regioselectivity and stereoselectivity of such reactions for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is invaluable in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Given the prevalence of the indoline-2,3-dione scaffold in biologically active compounds, this compound is a candidate for docking studies against various protein targets, such as kinases, caspases, and viral proteases. The docking simulations would place the molecule in the binding site of a protein and score the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The bromine and fluorine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can contribute significantly to binding affinity.

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a more dynamic picture of the interaction, allowing for the observation of conformational changes in both the ligand and the protein upon binding. These simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity.

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Interaction Type | Potential Participating Atoms/Groups | Significance |

|---|---|---|

| Hydrogen Bonding | N-H group (donor), C=O groups (acceptors) | Key directional interactions for specific recognition. |

| Halogen Bonding | Bromine and fluorine atoms | Can form specific interactions with electron-rich atoms like oxygen and sulfur in amino acid residues. |

| π-π Stacking | Aromatic ring of the indoline core | Interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |

Applications of 5 Bromo 6,7 Difluoroindoline 2,3 Dione As a Synthetic Building Block

Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds

While extensive research on the broader family of isatin (B1672199) derivatives has demonstrated their importance in medicinal chemistry, specific applications of 5-Bromo-6,7-difluoroindoline-2,3-dione are a more focused area of study. The inherent reactivity of the isatin core serves as a gateway to a multitude of molecular frameworks that are of interest in drug discovery. The presence of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The bromine atom provides a convenient handle for further functionalization, typically through metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

The application of related bromo-isatin compounds in creating therapeutic agents suggests a strong potential for the 5-bromo-6,7-difluoro analogue. For instance, the synthesis of novel antiviral or anticancer agents often involves the derivatization of the isatin core. However, specific, publicly documented examples detailing the conversion of this compound into named pharmaceutical scaffolds are not extensively available, indicating a field ripe for future investigation.

Role in the Construction of Advanced Heterocyclic Compounds

The construction of complex heterocyclic systems is a cornerstone of modern synthetic chemistry, and this compound is a valuable precursor in this context. Its dicarbonyl functionality allows for a range of condensation and cycloaddition reactions to build fused or spirocyclic heterocyclic rings.

Research on similar isatins, such as 5-bromoisatin (B120047), has shown that they can undergo reactions to form a variety of heterocyclic derivatives, including those containing five- and six-membered rings. researchgate.net These reactions often start with the modification of the C3-carbonyl group. researchgate.net For example, 1,3-dipolar cycloaddition reactions with N-alkylated 5-bromoisatin can yield complex spiro-heterocyclic systems. researchgate.net The principles of these transformations are directly applicable to this compound, where the difluoro substitution would be expected to modulate the reactivity and potentially the biological activity of the resulting advanced heterocyclic products.

Table 1: Potential Reactions for Heterocycle Synthesis

| Reaction Type | Potential Reactant | Resulting Heterocycle Class |

|---|---|---|

| Condensation | o-Phenylenediamine (B120857) | Indolo[2,3-b]quinoxalines |

| Cycloaddition | Azomethine Ylides | Spiro[indole-pyrrolidines] |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds | 3-Substituted Indolin-2-ones |

This table represents potential synthetic routes based on established isatin chemistry; specific examples for this compound require further research.

Intermediate in the Development of Functional Organic Materials

The field of materials science increasingly relies on precisely engineered organic molecules to create materials with tailored electronic and photophysical properties. The electron-deficient nature of the this compound core makes it an intriguing candidate for the synthesis of functional organic materials. Fluorination is a known strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in organic semiconductors, which can improve air stability and charge-transport properties.

Building blocks containing both fluorine and bromine atoms are particularly useful. The fluorine atoms tune the electronic properties, while the bromine atom serves as a reactive site for polymerization or cross-coupling reactions, such as the Suzuki or Stille reactions, to build larger conjugated systems. These larger systems are essential for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The use of fluorinated dibromo-benzothiadiazole, a structurally related heterocyclic compound, as a monomer for high-performance polymer semiconductors highlights the potential of halogenated building blocks in this field. ossila.com While direct examples of polymers or small molecules for materials science derived specifically from this compound are not yet prominent in the literature, its structural features strongly suggest its utility as a valuable intermediate for future research in this area.

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the molecular and cellular biological applications of derivatives of the compound This compound for the topics outlined in the request.

Studies focusing on the in vitro anti-proliferative activity, or its targeted inhibition of enzymes such as Glycogen Synthase Kinase-3 (GSK-3), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Poly(ADP-ribose) Polymerase 1 (PARP1), and KRAS G12D mutants, specifically stemming from the this compound scaffold, are not present in the currently accessible research data.

While there is extensive research on derivatives of related indole (B1671886), isatin (indoline-2,3-dione), and brominated indole structures in these areas of cancer and enzyme inhibition research, the specific difluoro- and bromo-substituted isatin mentioned has not been documented as a parent compound for the development and biological evaluation of derivatives in the specified contexts. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time.

Molecular and Cellular Biological Research Applications of 5 Bromo 6,7 Difluoroindoline 2,3 Dione Derivatives Excluding Clinical Studies

Induction of Apoptosis and Cell Cycle Modulation in In Vitro Models

Derivatives of the indoline-2,3-dione scaffold are widely recognized for their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in various cancer cell lines. For instance, studies on benzo[f]indole-4,9-dione derivatives, which share structural similarities, have been shown to induce G2/M cell cycle arrest and trigger cell death through the intrinsic apoptotic pathway. mdpi.com This is often mediated by an increase in reactive oxygen species (ROS), leading to DNA damage and the activation of caspase cascades. mdpi.com While direct evidence for 5-Bromo-6,7-difluoroindoline-2,3-dione is not specified, the general mechanism for related compounds involves disrupting normal cell division and promoting the elimination of abnormal cells, a key strategy in anticancer research.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

The biological effects of isatin (B1672199) derivatives are highly dependent on the nature and position of substituents on the core ring structure. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for greater potency and selectivity.

The presence, type, and position of halogen atoms on the aromatic ring of a molecule can significantly alter its physicochemical properties and biological efficacy. rsc.org Halogenation can affect a compound's lipophilicity, electronic distribution, and ability to form halogen bonds, all of which influence how it interacts with biological targets. rsc.orgnih.gov

In the case of this compound, the molecule features a bromine atom at the 5-position and two fluorine atoms at the 6- and 7-positions. SAR studies on other halogenated isatins suggest that such substitutions are critical for activity. For example, in a series of isatin-hydrazones, halogen substituents on the phenyl ring were found to be important for cytotoxic activity. researchgate.net Fluorine substitutions, in particular, can enhance the strength of halogen-bonding interactions, which may play a role in ligand-receptor binding. researchgate.net The specific combination of bromo- and difluoro- substitutions on the indoline-2,3-dione core represents a distinct pattern that likely modulates its biological profile, though specific efficacy data for this exact arrangement is not detailed in the available research.

Table 1: General Impact of Halogen Substitution on Isatin Derivatives

| Substituent | Position | General Effect on Biological Activity |

|---|---|---|

| Halogen (F, Cl, Br) | C-5 | Modulates affinity for targets like MAO-B. nih.gov |

| Halogen (general) | Aromatic Ring | Influences cytotoxicity, lipophilicity, and molecular interactions. rsc.orgresearchgate.net |

This table is illustrative of general findings for the isatin class and not specific to this compound.

Modifications at the N-1 and C-3 positions of the indoline-2,3-dione ring are common strategies for diversifying the compound library and tuning biological activity.

N-Substitution: Alkylation or arylation at the N-1 position can significantly impact a derivative's properties. Studies on N-alkyl isatins have shown that the length and nature of the alkyl chain can affect bioactivity. researchgate.net For instance, research on N-alkylated 6-bromoindoline-2,3-dione derivatives demonstrated that different alkyl groups led to varied antibacterial activity. researchgate.net These substitutions can alter the molecule's solubility, cell permeability, and steric profile, thereby influencing its interaction with target proteins.

C-3 Substitutions: The carbonyl group at the C-3 position is a key site for chemical modification, often converted into a hydrazone or a spiro-heterocycle. These changes create new derivatives with potentially enhanced or novel biological activities. researchgate.netmdpi.com SAR studies indicate that the C-3 position is crucial for selectivity and potency in various biological assays, including enzyme inhibition. nih.gov The nature of the substituent at C-3 can introduce new hydrogen bonding sites or hydrophobic interactions, fundamentally changing how the molecule fits into a binding pocket.

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indoline-2,3-dione (Isatin) |

| Benzo[f]indole-4,9-dione |

Future Research Trajectories for 5 Bromo 6,7 Difluoroindoline 2,3 Dione

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Currently, the synthesis of 5-Bromo-6,7-difluoroindoline-2,3-dione is not extensively documented in publicly available literature. Future research should prioritize the development of efficient and environmentally benign synthetic routes. Key areas of exploration could include:

Greener Synthesis: Investigating one-pot reactions, microwave-assisted synthesis, or the use of eco-friendly solvents to reduce waste and energy consumption.

Catalytic Methods: Exploring novel catalysts to improve yield and selectivity, minimizing the need for stoichiometric reagents.

Flow Chemistry: Developing continuous flow processes for safer and more scalable production.

A comparative analysis of potential synthetic strategies is presented in the table below.

| Methodology | Potential Advantages | Potential Challenges |

| Traditional Batch Synthesis | Well-established for related isatins | Often requires harsh conditions, multiple steps, and generates significant waste |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scalability can be an issue |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scalability | Higher initial setup cost |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability for specific transformations |

Design and Synthesis of Advanced Functional Derivatives

The isatin (B1672199) core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Future work should focus on creating a library of derivatives of this compound to explore its structure-activity relationships (SAR).

Key areas for derivatization include:

N-Substitution: Introducing various alkyl, aryl, or heterocyclic groups at the N-1 position of the indoline (B122111) ring can significantly modulate biological activity. For instance, the synthesis of N-alkylated 5-bromoisatin (B120047) derivatives has been explored to create novel heterocyclic systems. researchgate.net

C-3 Position Modifications: The C-3 carbonyl group is a versatile handle for reactions such as Wittig reactions, aldol (B89426) condensations, and the formation of spirocyclic compounds. These modifications can lead to compounds with novel three-dimensional structures and potentially enhanced biological targeting.

Ring-Opening Reactions: Cleavage of the lactam ring can provide access to isatinic acid derivatives and other novel chemical entities.

The bromination of natural compounds is often associated with increased biological activity, and the strategic placement of bromine at the C-5 position in other indole (B1671886) derivatives has been shown to improve their pharmacological profiles. beilstein-archives.org

Deeper Mechanistic Investigations into Molecular Target Interactions

Should any derivatives of this compound exhibit significant biological activity, in-depth mechanistic studies will be crucial. These investigations would aim to:

Identify Molecular Targets: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or enzymes with which the compound interacts.

Elucidate Binding Modes: Employing biophysical methods like X-ray crystallography, NMR spectroscopy, and surface plasmon resonance to understand the precise interactions at the molecular level.

Validate Mechanism of Action: Conducting cellular and in vivo studies to confirm the compound's effect on biological pathways and its therapeutic potential.

Computational Drug Design and Optimization Based on its Scaffold

Computational chemistry can play a pivotal role in accelerating the discovery and optimization of bioactive derivatives. Future research should leverage these tools to:

Virtual Screening: Perform in silico screening of virtual libraries of this compound derivatives against known drug targets.

QSAR Modeling: Develop quantitative structure-activity relationship models to predict the biological activity of novel derivatives and guide synthetic efforts.

Molecular Docking and Dynamics: Simulate the binding of the compound and its analogs to the active sites of target proteins to understand key interactions and predict binding affinities. Conformational analysis of similar brominated compounds has been performed using quantum chemical methods to understand their structural properties. researchgate.net

Potential in Materials Science or other non-biological applications

While the primary focus for isatin derivatives has been in the biological realm, their unique electronic and photophysical properties suggest potential applications in materials science. Future investigations could explore:

Organic Electronics: The electron-accepting nature of the isatin core, similar to indane-1,3-dione, could be exploited in the design of new organic semiconductors or components for organic light-emitting diodes (OLEDs). nih.gov

Corrosion Inhibition: Isatin derivatives have been reported as effective corrosion inhibitors for various metals. The specific substitution pattern of this compound may offer enhanced performance in this area. nih.gov

Sensing and Imaging: The fluorinated scaffold could be functionalized to create fluorescent probes for the detection of specific analytes or for bioimaging applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Bromo-6,7-difluoroindoline-2,3-dione, and how do fluorination steps affect yield?

- Methodological Answer : The synthesis typically involves halogenation and fluorination of indoline-2,3-dione precursors. Fluorination can be achieved via electrophilic substitution using fluorinating agents like Selectfluor or DAST. Key challenges include controlling regioselectivity (e.g., ensuring fluorination at positions 6 and 7) and minimizing side reactions (e.g., over-halogenation). Yield optimization requires precise temperature control (e.g., −20°C for DAST reactions) and inert atmosphere conditions to prevent hydrolysis .

Q. How can NMR and XRD be employed to resolve structural ambiguities in fluorinated indoline derivatives?

- Methodological Answer :

- NMR : Use NMR to confirm fluorination positions (chemical shifts: δ −110 to −160 ppm for aromatic fluorine) and NMR to identify coupling patterns (e.g., splitting due to adjacent fluorine atoms).

- XRD : Single-crystal X-ray diffraction provides definitive proof of regiochemistry, especially when steric or electronic effects cause unexpected substituent orientations .

Q. What safety protocols are critical when handling brominated and fluorinated indoline derivatives?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with toxic bromine or HF byproducts.

- Store compounds at 0–6°C to prevent degradation, as seen in bromo-fluorophenyl derivatives .

Advanced Research Questions

Q. How do electronic effects of fluorine and bromine substituents influence the reactivity of indoline-2,3-dione in cross-coupling reactions?

- Methodological Answer :

- Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine’s electron-withdrawing effect enhances electrophilicity at the carbonyl positions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals (e.g., LUMO localization at C-3 carbonyl) .

Q. What experimental designs are optimal for studying the biological activity of fluorinated indoline derivatives?

- Methodological Answer :

- Use factorial design to test variables like substituent position, concentration, and cell line sensitivity. For example, a 2 factorial design can evaluate cytotoxicity against cancer cells (e.g., IC measurements) while controlling for solvent effects and metabolic stability .

Q. How can contradictory spectral data (e.g., conflicting NMR shifts) be resolved for halogenated indoline-diones?

- Methodological Answer :

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Perform solvent-dependent NMR studies (e.g., DMSO-d vs. CDCl) to assess tautomeric equilibria or aggregation effects. Computational tools like ACD/Labs or ChemDraw can simulate spectra for comparison .

Q. What role does this compound play in materials science applications, such as organic semiconductors?

- Methodological Answer :

- Evaluate charge transport properties via cyclic voltammetry (HOMO/LUMO levels) and thin-film XRD (crystallinity). Fluorine’s electronegativity enhances electron mobility, while bromine enables functionalization with conductive polymers (e.g., thiophene derivatives) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.